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molecular formula C10H22N2 B8279332 Methyl[3-(1-methylpiperidin-4-yl)propyl]amine

Methyl[3-(1-methylpiperidin-4-yl)propyl]amine

Cat. No. B8279332
M. Wt: 170.30 g/mol
InChI Key: SNMXJGILSWQFLQ-UHFFFAOYSA-N
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Patent
US07589087B2

Procedure details

To a 0° C. solution of 4-(2-methylcarbamoyl-ethyl)-piperidine-1-carboxylic acid tert-butyl ester (3.00 g, 11.1 mmol) in THF (100 mL) was added LiAlH4 pellets (1.69 g, 4.47 mmol). The mixture was stirred at 0° C. for 1 h, and then was heated at 70° C. for 4 h. The mixture was cooled to 0° C. and quenched sequentially (slowly) with water (1.7 mL), 10% NaOH (1.7 mL), and water (1.7 mL). The resulting slurry was filtered through diatomaceous earth and the filtrate was concentrated to yield 1.6 g (85%) of the product as a yellow oil. MS: mass calcd. for C10H22N2, 170.18; m/z found, 171.3 [M+H]+.
Name
4-(2-methylcarbamoyl-ethyl)-piperidine-1-carboxylic acid tert-butyl ester
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
85%

Identifiers

REACTION_CXSMILES
C(O[C:6]([N:8]1[CH2:13][CH2:12][CH:11]([CH2:14][CH2:15][C:16](=O)[NH:17][CH3:18])[CH2:10][CH2:9]1)=O)(C)(C)C.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[CH3:18][NH:17][CH2:16][CH2:15][CH2:14][CH:11]1[CH2:12][CH2:13][N:8]([CH3:6])[CH2:9][CH2:10]1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
4-(2-methylcarbamoyl-ethyl)-piperidine-1-carboxylic acid tert-butyl ester
Quantity
3 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)CCC(NC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 70° C. for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched sequentially (slowly) with water (1.7 mL), 10% NaOH (1.7 mL), and water (1.7 mL)
FILTRATION
Type
FILTRATION
Details
The resulting slurry was filtered through diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CNCCCC1CCN(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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